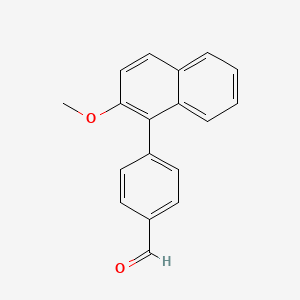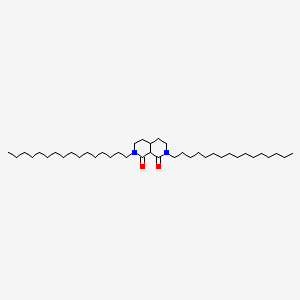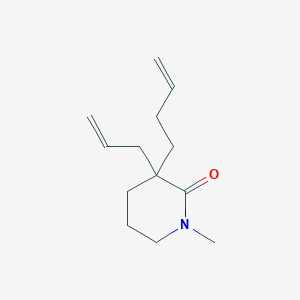![molecular formula C15H12ClNO3 B14192326 N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide CAS No. 872967-36-7](/img/structure/B14192326.png)
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide typically involves the acylation of 4-hydroxybenzamide with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[2-(Chloroacetyl)phenyl]-4-quinone.
Reduction: Formation of N-[2-(Ethyl)phenyl]-4-hydroxybenzamide.
Substitution: Formation of N-[2-(Substituted)phenyl]-4-hydroxybenzamide derivatives.
科学研究应用
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxybenzamide moiety may also interact with other molecular targets through hydrogen bonding and hydrophobic interactions, modulating their function and signaling pathways.
相似化合物的比较
Similar Compounds
- N-[4-(2-Chloroacetyl)phenyl]acetamide
- N-[4-(2-Chloroacetyl)phenyl]-2,2-dimethylpropanamide
- 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
Uniqueness
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is unique due to the presence of both a chloroacetyl group and a hydroxybenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
872967-36-7 |
|---|---|
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
N-[2-(2-chloroacetyl)phenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-9-14(19)12-3-1-2-4-13(12)17-15(20)10-5-7-11(18)8-6-10/h1-8,18H,9H2,(H,17,20) |
InChI 键 |
JTTCEJRELJBIMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
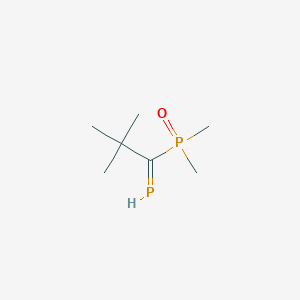


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
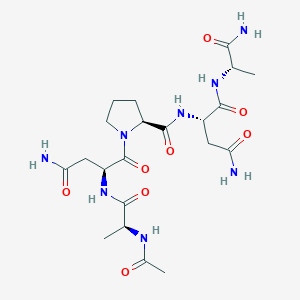
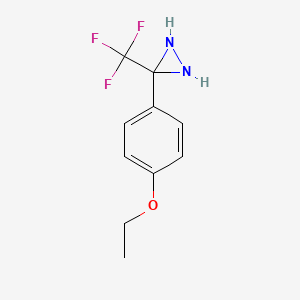
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
